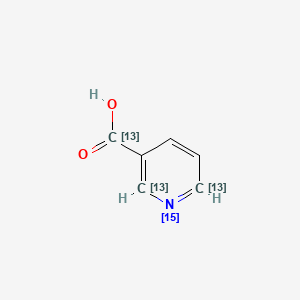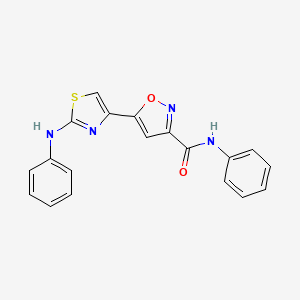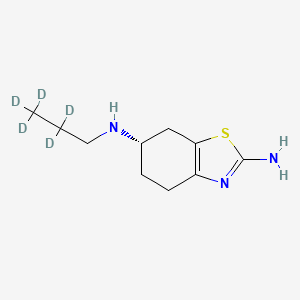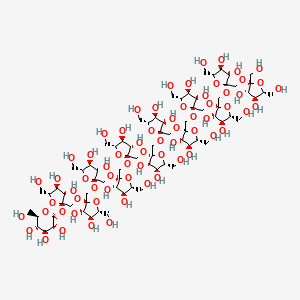
N-(1-Oxopropyl)cytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Oxopropyl)cytidine is a cytidine analog, which means it is structurally similar to cytidine, a nucleoside molecule that is a component of RNA. Cytidine analogs are known for their potential to inhibit DNA methyltransferases, enzymes that add methyl groups to DNA molecules. This inhibition can lead to anti-metabolic and anti-tumor activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Oxopropyl)cytidine typically involves the protection of cytosine followed by the reaction with a suitable acylating agent. One common method includes the silanization protection of cytosine using tert-butyl dimethyl chloro silane, followed by reaction with tetra-o-acetyl-d-ribose .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity.
Análisis De Reacciones Químicas
Types of Reactions: N-(1-Oxopropyl)cytidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups .
Aplicaciones Científicas De Investigación
N-(1-Oxopropyl)cytidine has several scientific research applications:
Chemistry: It is used as a tool to study DNA methylation and its inhibition.
Biology: It helps in understanding the role of cytidine analogs in cellular processes.
Medicine: It has potential anti-tumor activities and is studied for its therapeutic applications.
Industry: It is used in the development of pharmaceuticals and other chemical products
Mecanismo De Acción
N-(1-Oxopropyl)cytidine exerts its effects by inhibiting DNA methyltransferases. This inhibition prevents the addition of methyl groups to DNA, which can lead to changes in gene expression and cellular metabolism. The molecular targets include the active sites of DNA methyltransferases, and the pathways involved are related to DNA methylation and gene regulation .
Comparación Con Compuestos Similares
Zebularine: Another cytidine analog that inhibits DNA methyltransferases.
Decitabine: A cytidine analog used in the treatment of myelodysplastic syndromes.
Azacitidine: A cytidine analog used in the treatment of certain types of cancer.
Uniqueness: N-(1-Oxopropyl)cytidine is unique due to its specific structure, which includes an oxopropyl group. This structural feature may confer distinct biological activities and therapeutic potential compared to other cytidine analogs .
Propiedades
Fórmula molecular |
C12H17N3O6 |
|---|---|
Peso molecular |
299.28 g/mol |
Nombre IUPAC |
N-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]propanamide |
InChI |
InChI=1S/C12H17N3O6/c1-2-8(17)13-7-3-4-15(12(20)14-7)11-10(19)9(18)6(5-16)21-11/h3-4,6,9-11,16,18-19H,2,5H2,1H3,(H,13,14,17,20)/t6-,9?,10+,11-/m1/s1 |
Clave InChI |
BFGBHRAPGFJCGV-AVCZIOMLSA-N |
SMILES isomérico |
CCC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@H](C([C@H](O2)CO)O)O |
SMILES canónico |
CCC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-dimethylphosphoryl-3-[2-[[(1S,3S)-3-hydroxycyclohexyl]amino]-5-(trifluoromethyl)pyrimidin-4-yl]-1H-indole-6-carbonitrile](/img/structure/B12394268.png)
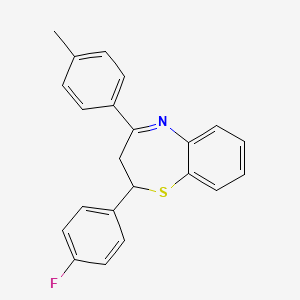
![N-[1-[(6-chloro-5-hydroxypyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazol-2-yl]nitramide](/img/structure/B12394281.png)
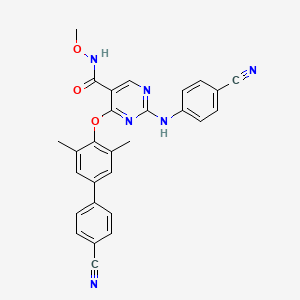

![[(2R,4S,5R)-3-acetyloxy-4-fluoro-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12394293.png)
